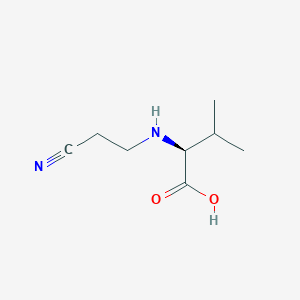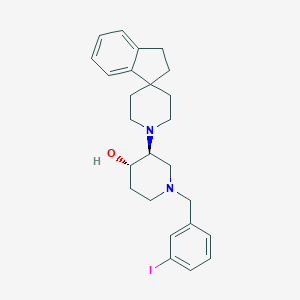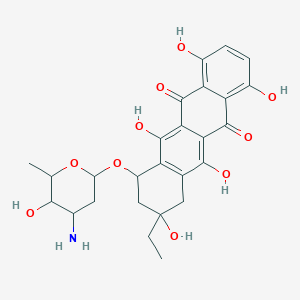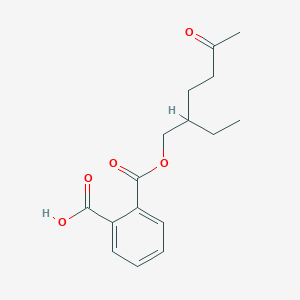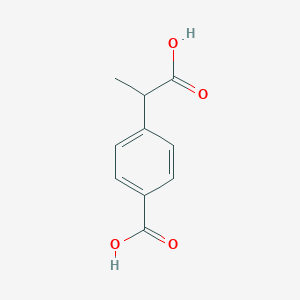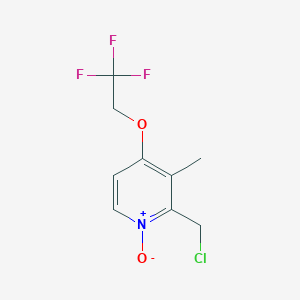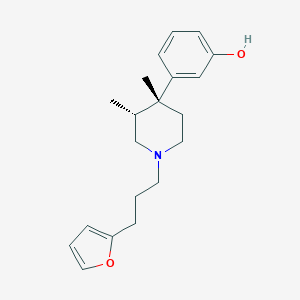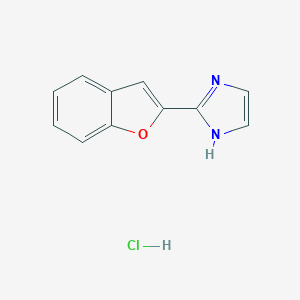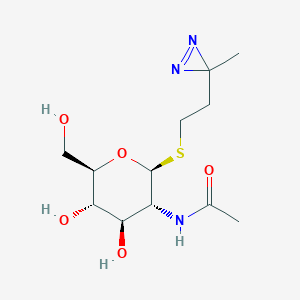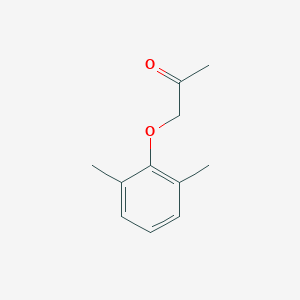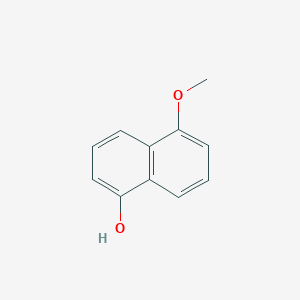
5-甲氧基萘-1-醇
概述
描述
5-Methoxynaphthalen-1-ol, also known as 5-methoxy-1-naphthol, is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the fifth position and a hydroxyl group (-OH) at the first position of the naphthalene ring. This compound is a pale-yellow to yellow-brown solid and is used in various organic synthesis processes .
科学研究应用
5-Methoxynaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
生化分析
Biochemical Properties
It is known that the compound plays a role in certain biochemical reactions
Cellular Effects
It is known that the compound can have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.
准备方法
Synthetic Routes and Reaction Conditions
5-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1,5-dihydroxynaphthalene. This process typically uses dimethyl sulfate as the methylating agent in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, often under nitrogen protection, and at controlled temperatures to ensure the desired product is obtained .
For example, one method involves dissolving 1,5-dihydroxynaphthalene in acetone, adding potassium carbonate, and then slowly adding dimethyl sulfate while maintaining the temperature below 25°C. The mixture is stirred overnight, and the product is isolated by filtration and crystallization.
Industrial Production Methods
Industrial production of 5-Methoxynaphthalen-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and other separation techniques to meet industrial standards.
化学反应分析
Types of Reactions
5-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions adjacent to the hydroxyl and methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalenes.
作用机制
The mechanism of action of 5-Methoxynaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play crucial roles in its reactivity and interaction with biological molecules. For instance, the compound can form hydrogen bonds and undergo proton transfer reactions, which are essential for its biological activity .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-methoxynaphthalen-1-ol
- 2,6-Di-tert-butylnaphthalene-1,5-diol
- 1-Methoxy-6-naphthol
Uniqueness
5-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxyl groups on the naphthalene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes. Its unique structure also contributes to its potential biological activities, distinguishing it from other naphthalene derivatives .
属性
IUPAC Name |
5-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPYTDCBHITRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453781 | |
| Record name | 5-Methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-80-5 | |
| Record name | 5-Methoxy-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Q1: How was 5-Methoxynaphthalen-1-ol isolated and identified in this research?
A: Researchers in Sri Lanka isolated 5-Methoxynaphthalen-1-ol from the endophytic fungus Daldinia eschscholzii, which was found residing within the lichen species Parmotrema sp. [] They cultivated the fungus on a large scale and then extracted the bioactive compounds using ethyl acetate. After confirming the crude extract's radical scavenging activity, they employed a series of purification techniques - including solvent partitioning, silica gel column chromatography, Sephadex column chromatography, and preparative thin-layer chromatography (TLC) - to isolate 5-Methoxynaphthalen-1-ol. [] Its structure was elucidated using a combination of spectroscopic techniques, specifically 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. []
Q2: What was the significance of the radical scavenging activity exhibited by 5-Methoxynaphthalen-1-ol?
A: 5-Methoxynaphthalen-1-ol displayed remarkable radical scavenging activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [] Notably, its antioxidant potency, measured by its IC50 value (the concentration required to scavenge 50% of DPPH radicals), surpassed that of the standard antioxidant Butylated Hydroxytoluene (BHT). [] This finding highlights the potential of 5-Methoxynaphthalen-1-ol as a natural antioxidant, warranting further investigation into its potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)

